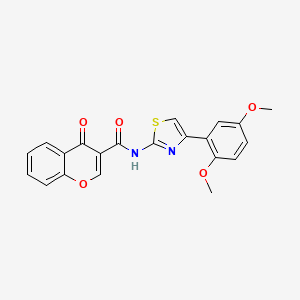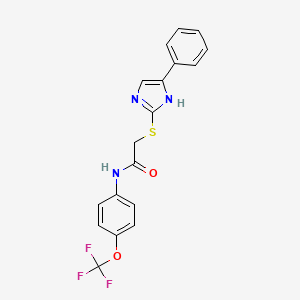
2-((5-phenyl-1H-imidazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of imidazole, a heterocyclic aromatic organic compound. Imidazole derivatives have been widely studied due to their potential applications in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring, a phenyl group, and a trifluoromethoxy group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Imidazole derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, similar compounds have been reported to have a certain melting point, boiling point, and solubility .Applications De Recherche Scientifique
Antimicrobial Agents
Imidazole derivatives are known for their antimicrobial properties. This compound, with its imidazole ring, could be synthesized into new drugs that target resistant strains of bacteria and other pathogens. The presence of the trifluoromethoxy phenyl group may enhance its ability to penetrate microbial cell walls, increasing its efficacy as a bactericidal or bacteriostatic agent .
Anti-inflammatory Medications
The imidazole moiety is present in many anti-inflammatory drugs. The specific structure of this compound suggests potential use in the synthesis of novel anti-inflammatory agents that could act on specific inflammatory pathways with reduced side effects, especially in chronic inflammation management .
Antitumor Activity
Compounds with an imidazole ring have shown promise in antitumor research. The electron-rich sulfur and the aromatic rings present in this compound could interact with various enzymes or receptors in cancer cells, leading to the development of targeted cancer therapies .
Antiviral Research
Imidazole derivatives can be potent antiviral agents. The compound could be used to synthesize new molecules that inhibit virus replication by interfering with viral protein synthesis or nucleic acid replication processes .
Antioxidant Properties
The imidazole ring can act as a scavenger of free radicals, which are harmful byproducts of cellular metabolism. This compound could be explored for its antioxidant potential, contributing to the prevention of oxidative stress-related diseases .
Enzyme Inhibition
This compound could serve as a lead structure for the development of enzyme inhibitors. The imidazole ring’s ability to coordinate with metal ions makes it a candidate for designing inhibitors against metalloenzymes, which play crucial roles in various biological processes .
Neurological Disorders
Imidazole-containing compounds have been used in the treatment of neurological disorders. The structural features of this compound suggest it could be modified to enhance brain penetration and target specific neurological pathways, offering potential treatments for conditions like Alzheimer’s disease .
Drug Delivery Systems
The unique structure of this compound, particularly the presence of the trifluoromethoxy group, could be utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents, ensuring more efficient delivery to the target sites .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O2S/c19-18(20,21)26-14-8-6-13(7-9-14)23-16(25)11-27-17-22-10-15(24-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLXQYCFXTRPSQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


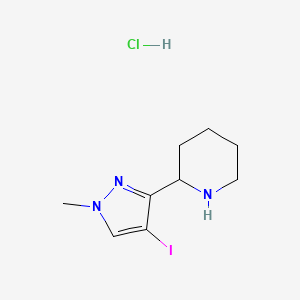
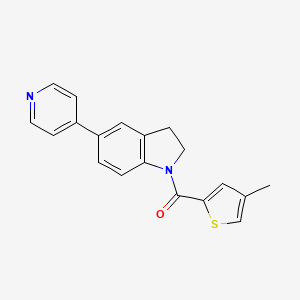
![4-(2-(6-(p-Tolyl)imidazo[2,1-b]thiazol-3-yl)acetamido)benzamide](/img/structure/B2890818.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2890819.png)
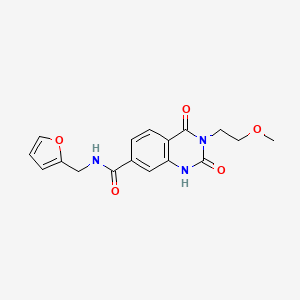
![2-[[(tert-Butyldimethylsilyl)oxy]methyl]-6-chlorophenylboronic Acid Pinacol Ester](/img/structure/B2890823.png)
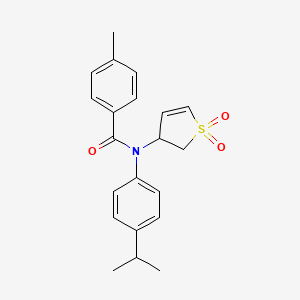

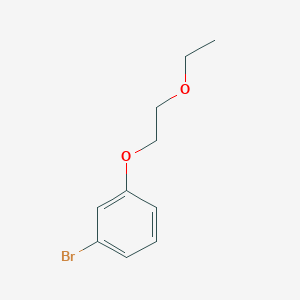
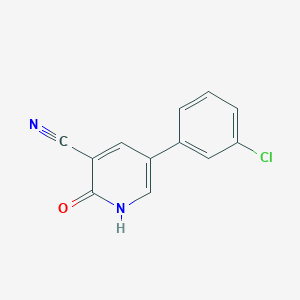

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2890833.png)
